5-methyl-N-(3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl)thiophene-2-carboxamide
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Overview
Description
The compound “5-methyl-N-(3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl)thiophene-2-carboxamide” is a complex organic molecule that contains several functional groups. It has a thiophene ring, which is a five-membered aromatic ring with one sulfur atom . Attached to this ring is a carboxamide group, which is a combination of a carbonyl (C=O) and an amine (NH2). The molecule also contains a 1,2,4-triazole ring, which is a five-membered ring containing three nitrogen atoms .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. The thiophene ring could be formed using a Paal-Knorr synthesis or a Gewald reaction . The carboxamide group could be introduced using a reaction with an amine and a carboxylic acid or its derivative . The 1,2,4-triazole ring could be synthesized using a variety of methods, including cyclization of thiosemicarbazides or reaction of nitriles with azide .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The thiophene and 1,2,4-triazole rings would contribute to the compound’s aromaticity, making it relatively stable . The carboxamide group could participate in hydrogen bonding, affecting the compound’s solubility and reactivity .Chemical Reactions Analysis
The compound’s reactivity would be influenced by its functional groups. The thiophene ring is electron-rich and could undergo electrophilic aromatic substitution . The carboxamide group could be hydrolyzed to produce a carboxylic acid and an amine . The 1,2,4-triazole ring is relatively stable but could react under certain conditions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its structure. The presence of multiple polar functional groups suggests that it would have some degree of solubility in polar solvents . Its melting and boiling points would likely be relatively high due to the presence of multiple rings .Scientific Research Applications
Corrosion Inhibition
The corrosion inhibition properties of related triazole derivatives have been explored in research. For instance, azomethine functionalized triazole derivatives have demonstrated effective corrosion inhibition for mild steel in acidic environments. This is attributed to the formation of a protective layer of inhibitor molecules on the metal surface, based on Hard-Soft-Acid-Base principles and differences in electronegativity and polarizability of heteroatoms in the inhibitor molecules (Murmu et al., 2020).
Antitumor Properties
Compounds with structural similarities, specifically imidazotetrazines, have been synthesized and shown to have curative activity against leukemia, acting potentially as prodrug modifications of acyclic triazenes. These compounds demonstrate significant antitumor activity and might be useful in the development of new cancer therapies (Stevens et al., 1984).
Heteroaromatic Synthesis
The synthesis of heteroaromatic compounds like 1,2,3-triazolo[1,5-a]thieno[3,2-d]pyrimidines has been achieved by reacting active methylene nitriles with substituted thiophenes. These reactions are important for the development of novel compounds in organic chemistry (Westerlund, 1980).
Anti-Inflammatory and Analgesic Agents
Research into novel benzodifuranyl derivatives, including thiophene-carboxamide-related compounds, has shown that they can function as effective anti-inflammatory and analgesic agents. These compounds have been found to inhibit cyclooxygenase enzymes and display significant analgesic and anti-inflammatory activities (Abu‐Hashem et al., 2020).
DNA Alteration
Compounds like 5-(3-methyl-1-triazeno)imidazole-4-carboxamide, which are structurally related, have been investigated for their effects on DNA. These studies help in understanding the interactions of such compounds with genetic material, which is crucial for developing new drugs and understanding their mechanisms of action (Mizuno & Decker, 1976).
Future Directions
The future research directions for this compound could be vast, depending on its observed properties and activities. If it shows promising biological activity, it could be further optimized and studied as a potential pharmaceutical . Alternatively, if it has interesting chemical properties, it could be used as a building block for the synthesis of more complex molecules .
Mechanism of Action
Target of action
Triazole compounds, which include “5-methyl-N-(3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl)thiophene-2-carboxamide”, are known to bind with a variety of enzymes and receptors in the biological system, showing versatile biological activities .
Mode of action
The mode of action of triazole compounds can vary greatly depending on their specific structure and the target they interact with. For example, some triazole compounds have been reported to interact with the active site residues of certain enzymes .
Biochemical pathways
The biochemical pathways affected by triazole compounds can be diverse, as these compounds have been associated with a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more .
Properties
IUPAC Name |
5-methyl-N-[3-methyl-1-(1,2,4-triazol-1-yl)butan-2-yl]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N4OS/c1-9(2)11(6-17-8-14-7-15-17)16-13(18)12-5-4-10(3)19-12/h4-5,7-9,11H,6H2,1-3H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDAZZLOPRQRMRP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C(=O)NC(CN2C=NC=N2)C(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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